molecular formula C14H15NO3 B5540232 1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine CAS No. 74957-52-1

1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine

Cat. No.: B5540232
CAS No.: 74957-52-1
M. Wt: 245.27 g/mol
InChI Key: SXFYVDPKNPGHKJ-GQCTYLIASA-N
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Description

1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a propenyl group, which is further connected to a benzodioxole moiety

Preparation Methods

The synthesis of 1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the benzodioxole moiety, which can be derived from catechol and formaldehyde.

    Formation of the Propenyl Group: The benzodioxole is then subjected to a reaction with acrolein to form the propenyl group.

    Pyrrolidine Ring Formation: The final step involves the formation of the pyrrolidine ring through a cyclization reaction with an appropriate amine.

Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions are commonly employed to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenyl group to a propyl group.

Common reagents used in these reactions include sodium borohydride for reductions and halogenating agents for substitutions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is used in studies investigating its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.

    Medicine: Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines, making it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase (COX) and certain kinases, which play crucial roles in inflammation and cell signaling.

    Apoptosis Induction: It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, leading to programmed cell death.

    Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases, preventing the proliferation of cancer cells.

Comparison with Similar Compounds

1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)pyrrolidine can be compared with other similar compounds to highlight its uniqueness:

    Piperine: Piperine, a compound found in black pepper, shares a similar benzodioxole moiety but differs in its overall structure and biological activity.

    Benzodioxole Derivatives: Various benzodioxole derivatives have been studied for their anticancer and anti-inflammatory properties, but this compound stands out due to its unique combination of a pyrrolidine ring and a propenyl group.

    Synthetic Cathinones: Compounds like N-ethylpentylone also contain a benzodioxole moiety but are primarily known for their stimulant effects rather than anticancer properties.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-14(15-7-1-2-8-15)6-4-11-3-5-12-13(9-11)18-10-17-12/h3-6,9H,1-2,7-8,10H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFYVDPKNPGHKJ-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74957-52-1
Record name Pyrrolidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074957521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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